molecular formula C16H12ClF3N6O2S B2997346 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione CAS No. 321433-29-8

3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione

Cat. No.: B2997346
CAS No.: 321433-29-8
M. Wt: 444.82
InChI Key: JFAIWJSOUDFIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is a complex organic molecule characterized by its intricate structure, which includes pyridine and pyrimidine rings substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1 Synthesis of Intermediate: The preparation starts with the synthesis of the intermediate 3-chloro-5-(trifluoromethyl)pyridin-2-ylamine through the chlorination of 2-amino-5-trifluoromethylpyridine.

  • Step 2 Formation of Aminoethyl Chain: The intermediate is then reacted with 2-bromoethylamine under basic conditions to form the desired aminoethyl chain.

  • Step 3 Pyrimidine Ring Formation: The resulting compound is further reacted with a pyrimidine-2-thiol derivative to form the 6-pyrimidin-2-ylsulfanyl substituent.

  • Step 4 Cyclization and Final Product Formation: The final step involves cyclization to form the 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione under controlled acidic or basic conditions.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, use of catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, primarily at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can occur at the pyridinyl ring, potentially leading to the removal of the trifluoromethyl group.

  • Substitution: Nucleophilic substitution reactions can be carried out at the chlorine atom in the pyridinyl ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Nucleophiles: Ammonia, amines, thiols.

Major Products Formed:

  • Sulfoxides/Sulfones: Formed during oxidation.

  • De-trifluoromethylated Compounds: Formed during reduction.

  • Substituted Pyridines: Formed during nucleophilic substitution.

Scientific Research Applications

3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is used in several scientific research domains:

  • Chemistry: Studied for its unique chemical reactivity and stability.

  • Biology: Investigated for its potential as a bioactive molecule interacting with enzymes and receptors.

  • Medicine: Evaluated for its therapeutic potential in treating diseases like cancer and inflammatory conditions.

  • Industry: Used as a lead compound in the development of novel drugs and agrochemicals.

Mechanism of Action

Compared to other compounds with similar structures, 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is unique due to:

  • Enhanced Stability: The presence of both pyridine and pyrimidine rings contributes to its chemical stability.

  • Biological Activity: The trifluoromethyl group increases its potential interactions with biological targets.

Comparison with Similar Compounds

  • 3-[2-(3-chloropyridin-2-ylamino)ethyl]-1H-pyrimidine-2,4-dione

  • 2-(5-trifluoromethylpyridin-2-ylamino)-6-pyrimidin-2-ylthio-1H-pyrimidine-2,4-dione

  • 3-chloro-5-(trifluoromethyl)pyridin-2-yl-amine

This compound stands out due to its unique combination of functional groups and its potential for a wide range of scientific applications.

Properties

IUPAC Name

3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N6O2S/c17-10-6-9(16(18,19)20)8-24-13(10)21-4-5-26-12(27)7-11(25-15(26)28)29-14-22-2-1-3-23-14/h1-3,6-8H,4-5H2,(H,21,24)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAIWJSOUDFIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=CC(=O)N(C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.